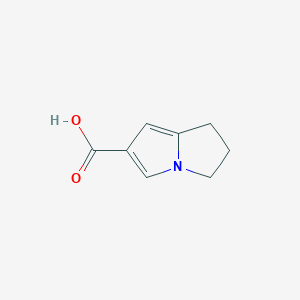

2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBCAWAGTHKQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CN2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization to yield the desired pyrrolizine derivative .

Industrial Production Methods

Industrial production methods for 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Analgesic and Anti-inflammatory Properties

One of the most significant applications of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid derivatives is their use as analgesics and anti-inflammatory agents. Notably, ketorolac, a derivative of this compound, is widely used in clinical settings for pain management. It functions as a non-steroidal anti-inflammatory drug (NSAID) that provides relief from moderate to severe pain and shows efficacy in reducing inflammation .

Smooth Muscle Relaxation

Research indicates that 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid derivatives also exhibit smooth muscle relaxant properties. This characteristic can be beneficial in treating conditions associated with muscle spasms and gastrointestinal disorders .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial activity of compounds related to 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid. For instance, functionalized derivatives have shown promising results against visceral leishmaniasis in vitro and in vivo, indicating their potential as therapeutic agents against parasitic infections .

Synthesis Processes

The synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid derivatives typically involves multi-step chemical reactions. These processes include:

- Radical Addition Reactions : This method allows for the introduction of various substituents onto the pyrrolizine ring.

- Hydrolysis and Decarboxylation : These steps are crucial for converting precursor compounds into active pharmaceutical ingredients like ketorolac .

The following table summarizes some key synthetic methods and their outcomes:

| Synthesis Method | Description | Outcome |

|---|---|---|

| Radical Addition | Involves the addition of radicals to form new bonds | Formation of diverse derivatives |

| Hydrolysis | Converts esters into acids by adding water | Produces active carboxylic acids |

| Decarboxylation | Removal of a carboxyl group from a compound | Enhances pharmacological activity |

Case Studies

Several case studies illustrate the effectiveness and application of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid derivatives:

- Ketorolac Clinical Trials : Ketorolac has undergone extensive clinical trials demonstrating its efficacy as an analgesic. It has been approved for use in various countries and is commonly administered post-surgery to manage pain effectively .

- Antileishmanial Studies : A study evaluating the antileishmanial activity of derivative compounds showed that specific modifications led to enhanced efficacy against Leishmania parasites. For example, one derivative exhibited over 60% inhibition in parasite burden in infected mice models .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a modulation of biological pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocyclic Carboxylic Acids

2a. Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a), 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b), and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) share a fused pyrrole-pyridine core but differ in substitution patterns. Unlike the target compound, these analogs have a carboxylic acid group at the 2-position rather than the 6-position. Substituents like chlorine or methoxy at the 5-position significantly alter electronic properties and synthetic yields (e.g., 71% for 10b vs. 95% for 10a), suggesting that electron-withdrawing groups may reduce reaction efficiency .

2b. Pyrrolizine Derivatives with Different Substituents

lists pyrrolizine analogs such as 2,3-dihydro-6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetic acid. The positional isomerism of the carboxylic acid (5-acetic acid vs. 6-carboxylic acid in the target compound) may also affect binding specificity in biological systems .

2c. Pyrrolo[2,3-b]pyridine-3-carboxylic Acid

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid () has a methoxy group at the 6-position and a carboxylic acid at the 3-position. The fully unsaturated pyrrolopyridine core contrasts with the dihydro-pyrrolizine structure of the target compound, which likely reduces planarity and alters π-π stacking interactions. The methoxy group’s electron-donating effects could stabilize resonance structures, influencing acidity and reactivity .

3b. Impact of Substituents on Reactivity

Electron-withdrawing substituents (e.g., chlorine in 10b) correlate with lower yields (71% vs. 95% for unsubstituted 10a), possibly due to steric hindrance or destabilization of intermediates. Methoxy groups (e.g., in 10c) may offer a balance between electronic effects and steric demand, yielding 80% .

4a. Solubility and Stability

The dihydro-pyrrolizine core likely increases solubility compared to fully aromatic analogs due to reduced hydrophobicity. However, substituents like chlorophenyl () could counteract this effect. The carboxylic acid group’s position (6 vs. 2 or 3 in analogs) influences hydrogen-bonding capacity and pKa, affecting bioavailability .

Biological Activity

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolizine family, characterized by its unique nitrogen-containing structure. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 1509635-59-9

The compound features a pyrrolizine ring system with a carboxylic acid functional group, which is crucial for its biological activity. The dihydro structure enhances its reactivity and interaction with biological targets.

Recent studies indicate that 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid primarily interacts with receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis—a form of programmed cell death distinct from apoptosis. This interaction occurs at an allosteric site on RIPK1, leading to inhibition of its activity and subsequent modulation of necroptosis pathways. Such inhibition may have implications in treating inflammatory diseases and certain cancers .

Antimicrobial Properties

Research has indicated that derivatives of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death . Its ability to inhibit RIPK1 also positions it as a candidate for further investigation in cancer therapeutics.

Analgesic and Anti-inflammatory Effects

Similar compounds within the pyrrolizine family have been studied for their analgesic and anti-inflammatory effects. For example, ketorolac, a well-known nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid and demonstrates significant anti-inflammatory properties .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Q & A

Q. How can researchers optimize the synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid derivatives for reproducibility?

Methodological Answer:

- Use multi-step synthetic routes with intermediates characterized via NMR and LCMS to ensure structural fidelity. For example, a related pyrrole-carboxylic acid derivative was synthesized via amide formation (General Procedure F1) and confirmed by NMR (δ 13.99 ppm for carboxylic protons) and ESIMS (m/z 311.1) .

- Optimize reaction conditions (e.g., solvent, temperature, catalyst) by monitoring yield and purity via HPLC (e.g., 97.34% purity achieved for a similar compound) .

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid?

Methodological Answer:

- Employ NMR to confirm proton environments (e.g., aromatic protons at δ 7.63 ppm, methyl groups at δ 2.56 ppm) .

- Use LCMS and ESIMS for molecular weight confirmation (e.g., m/z 311.1 observed for a structurally analogous compound) .

- Validate purity via HPLC with UV detection (e.g., 94.77% LCMS purity) .

Q. How should stability studies be designed to evaluate 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid under varying storage conditions?

Methodological Answer:

- Test stability under controlled temperature (e.g., 4°C, 25°C) and humidity (e.g., 60% RH) over 1–6 months. Monitor degradation via HPLC and track byproduct formation .

- Avoid incompatible materials (e.g., reactive metals) and assess decomposition pathways using mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolizine-carboxylic acid derivatives?

Methodological Answer:

- Perform dose-response assays across multiple cell lines to account for variability in biological systems. For example, a related oxazolo-pyridine-carboxylic acid showed antimicrobial activity, but results may differ due to cell permeability or metabolic stability .

- Validate target engagement using biophysical methods (e.g., SPR, ITC) to confirm direct binding to enzymes/receptors .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in pyrrolizine-carboxylic acid analogs?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases, GPCRs). Compare binding poses of analogs with varying substituents .

- Apply QSAR models trained on experimental IC data to prioritize synthetic targets. Include descriptors like logP, polar surface area, and H-bond donors .

Q. How can metabolic pathways of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid be systematically studied in vitro?

Methodological Answer:

- Incubate the compound with liver microsomes or hepatocytes, and analyze metabolites via UPLC-QTOF-MS. Track phase I/II transformations (e.g., hydroxylation, glucuronidation) .

- Use isotopically labeled analogs (e.g., -labeled carboxylic acid) to trace metabolic fate in mass spectrometry .

Methodological Considerations for Data Contradictions

- Example : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols across labs and include positive controls (e.g., doxorubicin) .

- Triangulation : Combine quantitative (e.g., LC50 values) and qualitative data (e.g., microscopy for apoptosis) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.